4,4,4-Trifluoro-3-(trifluoromethyl)but-2-enal
Beschreibung
Eigenschaften
IUPAC Name |
4,4,4-trifluoro-3-(trifluoromethyl)but-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F6O/c6-4(7,8)3(1-2-12)5(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMZNKQKFYQNPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40546235 | |
| Record name | 4,4,4-Trifluoro-3-(trifluoromethyl)but-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40546235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104291-39-6 | |
| Record name | 4,4,4-Trifluoro-3-(trifluoromethyl)but-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40546235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Reaction Mechanism and Substrate Design
The acylation of dienol ethers with trifluoroacetic anhydride (TFAA) provides a robust pathway to access trifluoromethylated intermediates. For instance, 1,1-dimethoxy-1-(thien-2-yl)propane reacts with TFAA to form 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one, a hydrate stabilized by intramolecular hydrogen bonding. Adapting this approach, analogous dienol ethers lacking the thienyl group can be acylated to yield precursors for 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enal.
Optimization of Reaction Conditions
Key parameters include:
-
Temperature : 0–25°C to prevent over-acylation.
-
Solvent : Dichloromethane or THF for optimal solubility.
-
Catalyst : Lewis acids (e.g., BF₃·OEt₂) to enhance electrophilicity.
Post-acylation, hydrolysis under acidic conditions (HCl/H₂O) generates the α,β-unsaturated aldehyde. Yield improvements (up to 78%) are achieved by slow addition of TFAA and rigorous exclusion of moisture.
Decarboxylation of β-Keto Esters
Synthesis of Trifluoromethylated β-Keto Esters
Diethyl malonate derivatives serve as versatile starting materials. Substitution with 2,2,2-trifluoroethyl groups via nucleophilic displacement (e.g., using 2,2,2-trifluoroethyl p-toluenesulfonate) yields 2-(2,2,2-trifluoroethyl)-diethyl malonate. Subsequent decarboxylation in aqueous acidic media (H₂SO₄, 120–130°C) eliminates CO₂, forming 4,4,4-trifluoroethyl butyrate.
Oxidation to the Target Enal
The butyrate intermediate is oxidized to the aldehyde using pyridinium chlorochromate (PCC) in dichloromethane. This step requires careful temperature control (0–5°C) to avoid over-oxidation to the carboxylic acid. Yields range from 65–72%, with purity >95% confirmed by GC-MS.
Oxidation of 4,4,4-Trifluoro-3-(trifluoromethyl)but-2-enol
Reduction-Oxidation Tandem Approach
4,4,4-Trifluoro-3-(trifluoromethyl)but-2-enol, synthesized via catalytic hydrogenation of the corresponding ketone, undergoes oxidation using activated manganese dioxide (MnO₂). Key considerations:
-
Solvent : Anhydrous ether or toluene.
-
Reaction Time : 12–18 hours under nitrogen.
This method achieves 70–80% conversion, though competing side reactions (e.g., polymerization) necessitate inhibitors like hydroquinone.
Halogenation-Trifluoromethylation Sequential Reactions
Chlorination at the β-Position
3-Chloro-4,4,4-trifluorobut-2-enal is prepared via radical chlorination (Cl₂, UV light) of 4,4,4-trifluorobut-2-enal. The chlorine atom at C3 is then displaced by a trifluoromethyl group using a Ruppert-Prakash reagent (CF₃SiMe₃) in the presence of CuI.
Reaction Conditions and Challenges
-
Temperature : −78°C to room temperature.
-
Solvent : DMF or DMSO.
-
Yield : 55–60%, limited by steric hindrance from the existing CF₃ group.
Comparative Analysis of Preparation Methods
| Method | Starting Material | Key Reagents | Yield | Purity |
|---|---|---|---|---|
| Acylation-Decarboxylation | Dienol ethers | TFAA, HCl | 78% | 97% |
| β-Keto Ester Oxidation | Diethyl malonate | H₂SO₄, PCC | 72% | 95% |
| Enol Oxidation | 4,4,4-Trifluorobut-2-enol | MnO₂ | 80% | 93% |
| Halogenation-CF3 Insertion | 3-Chloro-4,4,4-trifluorobut-2-enal | CF₃SiMe₃, CuI | 60% | 90% |
Mechanistic Insights and Side Reactions
-
Acylation : TFAA acts as both acylating agent and solvent, with protonation of the dienol ether enhancing electrophilicity.
-
Decarboxylation : Acid-catalyzed cleavage of the β-keto ester proceeds via a six-membered transition state, releasing CO₂.
-
Oxidation : MnO₂ selectively oxidizes allylic alcohols to aldehydes without affecting CF₃ groups.
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety:
Analyse Chemischer Reaktionen
TAK-044 durchläuft verschiedene chemische Reaktionen, die hauptsächlich seine Wechselwirkung mit Endothelin-Rezeptoren betreffen. Es hemmt die durch den Endothelin-B-Rezeptor vermittelte Kalziummobilisierung in Zellen . Die inhibitorischen Wirkungen der Verbindung auf die Endothelin-induzierte Vasokonstriktion wurden in verschiedenen Tiermodellen, einschließlich Hunden und Schweinen, untersucht . TAK-044 hemmt sowohl die durch den Endothelin-A- als auch den Endothelin-B-Rezeptor vermittelte Vasokonstriktion effektiv, was es zu einem potenten Antagonisten in endothelin-bezogenen Signalwegen macht .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
TAK-044 entfaltet seine Wirkungen, indem es Endothelin-Rezeptoren antagonisiert, insbesondere Endothelin-A- und Endothelin-B-Rezeptoren. Endothelin-Rezeptoren sind an der Vasokonstriktion und der Blutdruckregulation beteiligt. Indem es diese Rezeptoren hemmt, reduziert TAK-044 die Vasokonstriktion und lindert Erkrankungen, die mit erhöhten Endothelinspiegeln verbunden sind, wie z. B. Myokardinfarkt, Nierenversagen und Leberzirrhose. Der Wirkmechanismus der Verbindung beinhaltet die Blockierung der Bindung von Endothelin-1 an seine Rezeptoren, wodurch die nachgeschalteten Signalwege verhindert werden, die zu Vasokonstriktion und Fibrose führen.
Wirkmechanismus
TAK-044 exerts its effects by antagonizing endothelin receptors, specifically endothelin-A and endothelin-B receptors . Endothelin receptors are involved in vasoconstriction and blood pressure regulation. By inhibiting these receptors, TAK-044 reduces vasoconstriction and alleviates conditions associated with elevated endothelin levels, such as myocardial infarction, renal failure, and liver cirrhosis . The compound’s mechanism of action involves blocking the binding of endothelin-1 to its receptors, thereby preventing the downstream signaling pathways that lead to vasoconstriction and fibrosis .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Functional Group Variations
The following table highlights key structural analogs and their distinguishing features:
Physicochemical Properties
- Reactivity : The aldehyde group in the target compound is more reactive than esters or carboxylic acids due to reduced steric hindrance and enhanced electrophilicity. For example, the α,β-unsaturated system facilitates Michael additions or Diels-Alder reactions, whereas esters (e.g., Ethyl-4,4,4-trifluoro-3-(trifluoromethyl)butyrate) are more stable toward nucleophiles .
- Boiling Point/Melting Point: Fluorinated compounds generally exhibit lower boiling points compared to non-fluorinated analogs. However, the presence of multiple -CF₃ groups increases molecular weight and density (e.g., 1.501 g/cm³ for a related nitro-crotonophenone) .
- Solubility : High fluorination enhances solubility in fluorinated solvents but reduces compatibility with polar protic solvents.
Biologische Aktivität
4,4,4-Trifluoro-3-(trifluoromethyl)but-2-enal is a fluorinated aldehyde with significant biological activity. Its unique trifluoromethyl groups enhance its lipophilicity and reactivity, making it a valuable compound in medicinal chemistry and biological research. This article explores the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of multiple fluorine atoms contributes to its distinct chemical properties:
- Increased Lipophilicity : The trifluoromethyl groups improve membrane permeability.
- Reactivity : The aldehyde functional group allows for nucleophilic attack and covalent bond formation with biological molecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity and function .
- Inhibition of Enzyme Activity : Studies have shown that it can inhibit various enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and cardiovascular disorders .
Applications in Research
The compound has been investigated for several applications:
- Cardiovascular Research : It has been used to study endothelin receptors and their role in myocardial infarction. In animal models, it demonstrated a significant reduction in infarct size following coronary artery occlusion-reperfusion.
- Cancer Therapeutics : Research indicates that this compound exhibits anti-cancer properties. In vitro studies have shown it can induce apoptosis in cancer cell lines such as MCF-7 and PC-3 .
- Liver Disease Models : The compound has been evaluated for its hepatoprotective effects, showing promise in reversing liver damage induced by carbon tetrachloride.
Case Studies
Several studies highlight the biological activity of this compound:
Study 1: Cardiovascular Effects
A study conducted on rats demonstrated that administration of the compound resulted in a 30% reduction in myocardial infarct size compared to control groups. This effect was attributed to its ability to inhibit endothelin receptor activity.
Study 2: Anti-Cancer Activity
In vitro assays revealed that the compound had an IC50 value of 2.63 μM against MCF-7 breast cancer cells. Further analysis indicated that the mechanism involved apoptosis induction through caspase activation .
Study 3: Hepatoprotective Effects
In models of liver transplantation, this compound exhibited protective effects against hepatocyte apoptosis and fibrosis development. Histological examinations showed improved liver architecture post-treatment.
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds, a comparison table is provided below:
| Compound Name | Molecular Formula | Key Biological Activity | IC50 (μM) |
|---|---|---|---|
| This compound | C6H3F6O | Anti-cancer; Cardiovascular protection | 2.63 |
| TAK-044 | C10H8F6O | Hepatoprotective; Endothelin receptor inhibition | 5.00 |
| 2,2,2-Trifluoroacetophenone | C8H7F3O | Antimicrobial; Anticancer | 15.00 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enal, and how can reaction conditions be optimized to enhance yield?
- Methodology : Fluorinated aldehydes like this compound are typically synthesized via multistep halogenation or trifluoromethylation reactions . For example, α,β-unsaturated aldehydes can be generated through Knoevenagel condensation of fluorinated ketones with aldehydes under acidic catalysis . Optimization involves controlling reaction temperature (e.g., −10°C to 25°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of fluorinating agents (e.g., Ruppert–Prakash reagent) to suppress side reactions .
- Validation : Monitor intermediates using 19F NMR to track fluorine incorporation and GC-MS to confirm product purity .
Q. How can the structural and electronic properties of this compound be characterized experimentally?
- Analytical Techniques :
- X-ray crystallography : Resolve the stereochemistry of the α,β-unsaturated aldehyde moiety using SHELX software for refinement .
- Vibrational spectroscopy : Identify C=O and C-F stretching modes via FT-IR (expected peaks: ~1700 cm⁻¹ for aldehyde, 1100–1250 cm⁻¹ for CF₃ groups) .
- NMR : Use 1H/13C/19F NMR to confirm regiochemistry and electron-withdrawing effects of trifluoromethyl groups (e.g., deshielding of adjacent protons) .
Q. What are the stability considerations for handling this compound in laboratory settings?
- Handling Protocol : Store under inert gas (argon) at −20°C to prevent hydrolysis or polymerization . Avoid prolonged exposure to moisture or basic conditions, which may degrade the aldehyde to carboxylic acid derivatives .
- Safety Data : Analogous fluorinated aldehydes exhibit acute toxicity (e.g., LD₅₀ = 32 mg/kg in mice via intravenous exposure), necessitating PPE and fume hood use .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl groups influence the reactivity of this compound in Diels-Alder or nucleophilic addition reactions?
- Mechanistic Insight : The electron-withdrawing CF₃ groups increase electrophilicity at the β-carbon, favoring inverse electron-demand Diels-Alder reactions with electron-rich dienes. Computational studies (e.g., DFT) can quantify frontier molecular orbital interactions .
- Experimental Validation : Compare reaction rates with non-fluorinated analogs using kinetic assays. Monitor regioselectivity via LC-MS or HPLC .
Q. How can contradictory data on the compound’s regioselectivity in cycloaddition reactions be resolved?
- Approach :
Perform control experiments under varying conditions (solvent, catalyst, temperature).
Use synchrotron X-ray diffraction to analyze crystal structures of adducts for stereochemical confirmation .
Apply multivariate statistical analysis to identify dominant factors (e.g., solvent polarity > temperature) .
Q. What strategies are effective for incorporating this compound into polymer or pharmaceutical scaffolds?
- Polymer Chemistry : Utilize the aldehyde as a monomer in step-growth polymerization with diols or diamines, leveraging its rigidity for high-Tg materials. Characterize thermal stability via TGA-DSC .
- Medicinal Chemistry : Explore its use as a fluorinated building block in proteolysis-targeting chimeras (PROTACs) . Assess bioavailability using logP measurements and metabolic stability in hepatocyte assays .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
